molecular formula C10H7F3N2O3 B13906781 (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B13906781
M. Wt: 260.17 g/mol
InChI Key: DKAAFDDOIWQHDC-VIFPVBQESA-N
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Description

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by its indole core structure, which is substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to generate oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole core structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H7F3N2O3

Molecular Weight

260.17 g/mol

IUPAC Name

(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-6-5(3-4)9(14,8(17)18)7(16)15-6/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1

InChI Key

DKAAFDDOIWQHDC-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=C1C(F)(F)F)[C@](C(=O)N2)(C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(C(=O)N2)(C(=O)O)N

Origin of Product

United States

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